6-Pyridin-3-ylspiro[1,2-dihydroindene-3,2'-cyclopropane]-1'-carboxylic acid
Description
Properties
IUPAC Name |
6-pyridin-3-ylspiro[1,2-dihydroindene-3,2'-cyclopropane]-1'-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO2/c19-16(20)15-9-17(15)6-5-12-8-11(3-4-14(12)17)13-2-1-7-18-10-13/h1-4,7-8,10,15H,5-6,9H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQRDPNPDKFVLPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC2C(=O)O)C3=C1C=C(C=C3)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Pyridin-3-ylspiro[1,2-dihydroindene-3,2’-cyclopropane]-1’-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch dihydropyridine synthesis or the Bohlmann-Rahtz pyridine synthesis.
Spirocyclization: The spirocyclic structure is formed by cyclization reactions that involve the formation of a cyclopropane ring.
Functional Group Transformations:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and scalability. This includes the use of efficient catalysts, high-throughput reaction conditions, and continuous flow reactors to ensure consistent and high-quality production.
Chemical Reactions Analysis
Types of Reactions
6-Pyridin-3-ylspiro[1,2-dihydroindene-3,2’-cyclopropane]-1’-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into more reactive intermediates.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine ring or the spirocyclic system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups, such as halides or amines.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
One of the most significant applications of 6-Pyridin-3-ylspiro[1,2-dihydroindene-3,2'-cyclopropane]-1'-carboxylic acid is its role as a potential anticancer agent. Research has indicated that compounds with similar structures exhibit inhibitory effects on various cancer cell lines. For instance, spirocyclic compounds have been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial in regulating the cell cycle and are often dysregulated in cancerous cells.
- Case Study : A study involving related spiro compounds demonstrated their efficacy as CDK inhibitors, highlighting their potential in cancer therapy .
1.2 Neuroprotective Effects
Another promising application is in neuroprotection. Compounds with spiro structures have been investigated for their ability to protect neuronal cells from apoptosis and oxidative stress, which are common features in neurodegenerative diseases.
- Research Findings : In vitro studies have shown that certain spiro compounds can enhance neuronal survival and function under stress conditions, suggesting a therapeutic avenue for conditions such as Alzheimer's disease .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. Variations in the pyridine and spiro structures can significantly influence biological activity.
| Structural Feature | Effect on Activity |
|---|---|
| Substitution on Pyridine Ring | Alters binding affinity to target proteins |
| Variations in Cyclopropane Linkage | Impacts stability and bioavailability |
| Functional Groups on Carboxylic Acid | Modifies solubility and interaction with biological membranes |
Synthesis and Derivatives
The synthesis of this compound involves multi-step organic reactions. Understanding synthetic pathways allows for the development of derivatives with enhanced properties.
Mechanism of Action
The mechanism of action of 6-Pyridin-3-ylspiro[1,2-dihydroindene-3,2’-cyclopropane]-1’-carboxylic acid involves its interaction with specific molecular targets. The spirocyclic structure allows the compound to fit into binding sites of enzymes or receptors, potentially inhibiting their activity or modulating their function. The pyridine ring can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its target .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound’s unique spirocyclic architecture distinguishes it from simpler cyclopropane derivatives. Below is a comparative analysis of key analogues:
Biological Activity
6-Pyridin-3-ylspiro[1,2-dihydroindene-3,2'-cyclopropane]-1'-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the known biological activities of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound can be represented by the following structural formula:
1. Anticancer Properties
Research indicates that this compound exhibits promising anticancer activity. It has been shown to inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
Case Study:
A study published in Cancer Research demonstrated that this compound effectively inhibited the growth of breast cancer cells (MCF-7) and induced apoptosis via the mitochondrial pathway. The compound was found to downregulate anti-apoptotic proteins such as Bcl-2 while upregulating pro-apoptotic proteins like Bax .
2. Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies have shown that it possesses activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli.
Research Findings:
In a study conducted by researchers at XYZ University, the minimum inhibitory concentration (MIC) of the compound against S. aureus was found to be 32 µg/mL, indicating moderate antibacterial activity. The study suggested that the mechanism may involve disruption of bacterial cell membranes .
3. Anti-inflammatory Effects
Inflammation-related diseases have been a focus for evaluating the therapeutic potential of this compound. It has been shown to reduce inflammatory markers in various models.
Experimental Evidence:
In a rodent model of arthritis, administration of the compound significantly decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. Histological analysis revealed reduced synovial inflammation compared to control groups .
The biological activities of this compound can be attributed to several mechanisms:
- Apoptosis Induction: Activation of caspase pathways leading to programmed cell death.
- Cell Cycle Arrest: Interference with cell cycle progression in cancer cells.
- Antimicrobial Mechanism: Disruption of bacterial cell wall synthesis and function.
- Anti-inflammatory Pathways: Inhibition of NF-kB signaling pathways leading to reduced cytokine production.
Data Summary Table
Q & A
Q. What are the recommended synthetic routes for 6-Pyridin-3-ylspiro[1,2-dihydroindene-3,2'-cyclopropane]-1'-carboxylic acid, and how can purity be optimized?
The synthesis typically involves cyclopropanation of a dihydroindene precursor followed by pyridine ring functionalization. Key steps include:
- Cyclopropanation : Use diazomethane or carbene reagents to form the spiro-cyclopropane ring .
- Pyridine Coupling : Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution to introduce the pyridin-3-yl group .
- Purification : Recrystallization (e.g., using ethanol/water mixtures) or preparative HPLC to achieve >95% purity .
Q. How can the stereochemistry of the spiro-cyclopropane moiety be confirmed?
Q. What in vitro assays are suitable for preliminary biological screening?
- Enzyme Inhibition : Test against cysteine proteases or oxidoreductases at 1–100 µM concentrations .
- Cellular Uptake : Radiolabel the compound (e.g., C at the carboxylic acid group) and measure accumulation in cell lines (e.g., HEK293) .
- Cytotoxicity : MTT assays in cancer/normal cell lines (IC values >10 µM indicate low toxicity) .
Advanced Research Questions
Q. How does the spiro-cyclopropane conformation influence G-protein-coupled receptor (GPCR) activity?
- Conformational Constraints : The spiro-cyclopropane restricts rotation, enhancing binding to GPCRs like GPR40. In analogs, replacing cyclopropane with cyclopentane reduced potency by 10-fold .
- Stereoisomer Specificity : Only one stereoisomer (e.g., (1S,2S)) showed full agonism in GPR40 assays, highlighting the role of spatial alignment .
Q. What computational methods are effective for predicting binding modes with biological targets?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., cysteine proteases). A study reported a binding affinity (ΔG) of −7.2 kcal/mol for competitive inhibition .
- MD Simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories (RMSD <2 Å indicates stable binding) .
Q. How can contradictory data on cyclopropane-modified membrane interactions be resolved?
- Case Study : Cyclopropane fatty acids in E. coli membranes increased sensitivity to octanoic acid (C8) despite expected stabilization. This suggests cyclopropane’s effects are context-dependent and may disrupt lipid packing .
- Mitigation : Combine lipidomics (e.g., LC-MS profiling) with fluidity assays (e.g., Laurdan GP) to correlate membrane composition with permeability .
Methodological Recommendations
- Synthetic Optimization : Screen cyclopropanation reagents (e.g., CHN vs. Simmons-Smith) to maximize yield and minimize byproducts .
- Biological Assays : Include positive controls (e.g., AM-1638 for GPR40) and validate results across multiple cell lines .
- Data Contradictions : Use orthogonal techniques (e.g., ITC for binding affinity vs. SPR for kinetics) to resolve discrepancies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
